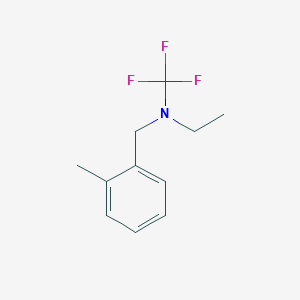
N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine: is an organic compound that belongs to the class of amines It features a benzyl group substituted with a methyl group at the second position and an ethanamine moiety substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions:
Benzylation Reaction: The synthesis of N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine can begin with the benzylation of 2-methylbenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide.
Trifluoromethylation Reaction: The resulting intermediate can then undergo trifluoromethylation using a reagent like trifluoromethyl iodide under conditions such as the presence of a catalyst like copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethylation on biological activity and molecular interactions.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can influence the compound’s lipophilicity, electronic properties, and binding affinity, leading to specific biological or chemical effects. Pathways involved may include signal transduction, metabolic processes, or cellular transport mechanisms.
類似化合物との比較
- N-(2-methylbenzyl)-N-methylamine
- N-(2-methylbenzyl)-N-ethylamine
- N-(2-methylbenzyl)-N-(difluoromethyl)ethanamine
Comparison: N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and development.
特性
分子式 |
C11H14F3N |
|---|---|
分子量 |
217.23 g/mol |
IUPAC名 |
N-[(2-methylphenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C11H14F3N/c1-3-15(11(12,13)14)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
InChIキー |
WYAOZPAKSAUSSF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=CC=C1C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


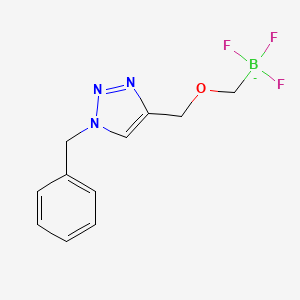

![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)
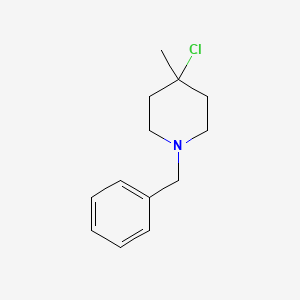
![tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)

![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)
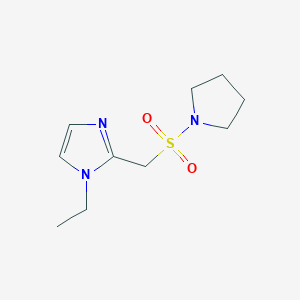
![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)
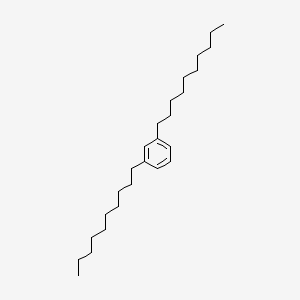
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)
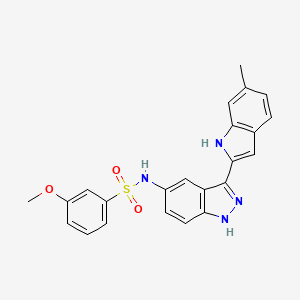
![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
